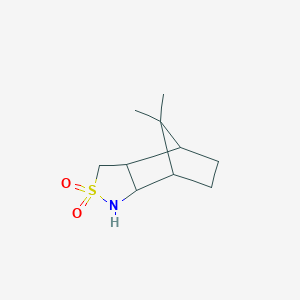
7-Fluoro-2-phenylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-phenylquinoline-4-carboxylic acid is a compound that is structurally related to a class of synthetic antibacterial agents known as fluoroquinolones. These compounds are characterized by a quinolone core and are known for their broad antibacterial activity, which makes them valuable in the treatment of various infections .
Synthesis Analysis
The synthesis of fluoroquinolones often involves the introduction of a fluorine atom into the quinoline ring, which can significantly affect the biological activity of these compounds. For instance, the lithiation of functionalized fluoroquinolines has been used to synthesize dihalo-2-phenylquinoline-4-carboxamides, which are evaluated as NK-3 receptor ligands for medical imaging studies . The synthesis of various fluoroquinolones with different substituents at the 7-position has been reported, indicating the versatility of the synthetic routes available for these compounds .
Molecular Structure Analysis
The molecular structure of fluoroquinolones is crucial for their antibacterial activity. The presence of a fluorine atom at the 6-position and various substituents at the 7-position of the quinolone ring are common features that influence their pharmacological properties. For example, the synthesis of 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid (flumequine) involves the resolution of enantiomers, which highlights the importance of stereochemistry in the activity of these compounds .
Chemical Reactions Analysis
Fluoroquinolones can undergo various chemical reactions, including photoinduced C-F bond cleavage, which has been investigated in the context of phototoxicity. The photochemistry of fluorinated quinolones can lead to heterolytic defluorination and the generation of aryl cations in solution . This reactivity is not only relevant for understanding the degradation pathways of these drugs but also for their potential side effects, such as phototoxicity.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroquinolones, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of different substituents can lead to variations in these properties, which in turn affect their pharmacokinetics and pharmacodynamics. For example, the introduction of a methyl-piperazinyl group at the 7-position of the quinolone ring results in a compound with a broad antibacterial spectrum and favorable toxicological and pharmacokinetic profiles .
Scientific Research Applications
Antimicrobial Activities
- Antimycobacterial Activities : Novel fluoroquinolones, including compounds related to 7-Fluoro-2-phenylquinoline-4-carboxylic acid, have shown significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains (Senthilkumar et al., 2009).
- Synthetic Study on Immunomodulation : Research into compounds similar to this compound has resulted in the development of novel immunosuppressants (Chujo et al., 2001).
- Antibacterial Properties : A variety of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, related to this compound, have demonstrated significant antibacterial activity (Koga et al., 1980).
Antifungal and Antibacterial Studies
- Fluoroquinolone-based Compounds : Synthesized compounds from fluoroquinolone-based 4-thiazolidinones, related to this compound, have been evaluated for their antifungal and antibacterial activities (Patel & Patel, 2010).
Antibacterial and Anticancer Properties
- Antibacterial and Anticancer Agents : Tetracyclic fluoroquinolones, structurally related to this compound, have shown promising results as both antibacterial and anticancer agents (Al-Trawneh et al., 2010).
Other Applications
- Antioxidative or Prooxidative Effects : Certain quinoline derivatives, including those related to this compound, have been studied for their antioxidative or prooxidative effects, particularly in the context of free-radical-initiated hemolysis of erythrocytes (Liu et al., 2002).
Future Directions
Mechanism of Action
Target of Action
The primary target of 7-Fluoro-2-phenylquinoline-4-carboxylic acid is the human topoisomerase II alpha (h TopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a key target for anticancer drugs .
Mode of Action
This compound interacts with h TopoIIα, inhibiting its activity . This interaction disrupts the normal process of DNA replication and cell division, leading to cell death . The compound’s lipophilicity may enhance its penetration into cells, increasing its effectiveness .
Biochemical Pathways
The inhibition of h TopoIIα by this compound affects the DNA replication pathway . This disruption can lead to DNA fragmentation, a hallmark of apoptosis, or programmed cell death .
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in tumor growth and potentially to tumor regression .
Biochemical Analysis
Biochemical Properties
The compound, 7-Fluoro-2-phenylquinoline-4-carboxylic acid, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation
properties
IUPAC Name |
7-fluoro-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-11-6-7-12-13(16(19)20)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTUDFZNRULRAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132132-54-8 |
Source


|
| Record name | 7-fluoro-2-phenylquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



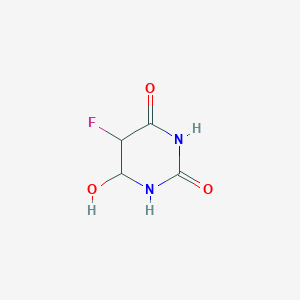
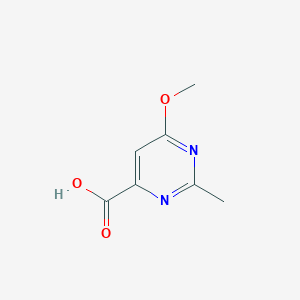


![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)

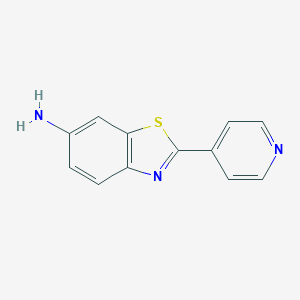
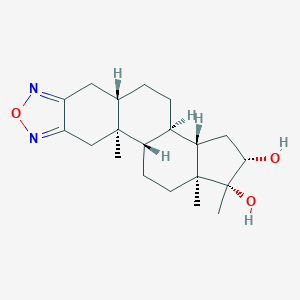
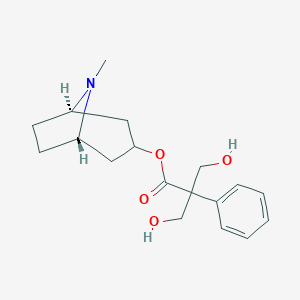
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid](/img/structure/B142268.png)
